Podocarpa-8,11,13-trien-12-OL

Anticancer Podocarpane diterpenoid Structure–activity relationship

Podocarpa-8,11,13-trien-12-OL (CAS 15340-76-8), systematically designated as (4bS,8aS)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol, is an optically active trinorditerpene belonging to the podocarpane-type diterpenoid class. With a molecular formula of C17H24O and a molecular weight of 244.37 g·mol⁻¹, this ring-C aromatic diterpene features a single phenolic hydroxyl at the C-12 position and lacks the C-13 isopropyl substituent that characterizes its closest structural analogs, ferruginol and totarol.

Molecular Formula C4H8NNaO2
Molecular Weight 244.37 g/mol
CAS No. 15340-76-8
Cat. No. B231139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePodocarpa-8,11,13-trien-12-OL
CAS15340-76-8
Molecular FormulaC4H8NNaO2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)C
InChIInChI=1S/C17H24O/c1-16(2)9-4-10-17(3)14-11-13(18)7-5-12(14)6-8-15(16)17/h5,7,11,15,18H,4,6,8-10H2,1-3H3
InChIKeyDVRNZIIXOYTWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Podocarpa-8,11,13-trien-12-OL (CAS 15340-76-8): Core Structural Identity and Baseline Physicochemical Profile for Procurement Screening


Podocarpa-8,11,13-trien-12-OL (CAS 15340-76-8), systematically designated as (4bS,8aS)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol, is an optically active trinorditerpene belonging to the podocarpane-type diterpenoid class . With a molecular formula of C17H24O and a molecular weight of 244.37 g·mol⁻¹, this ring-C aromatic diterpene features a single phenolic hydroxyl at the C-12 position and lacks the C-13 isopropyl substituent that characterizes its closest structural analogs, ferruginol and totarol . The compound has a calculated LogP of approximately 4.4–5.0 and a boiling point of 355.3 °C at 760 mmHg, indicative of moderate lipophilicity suitable for membrane permeability studies . It is commercially available from specialty chemical suppliers at purities typically ≥95% for research use .

Why Podocarpa-8,11,13-trien-12-OL Cannot Be Replaced by Ferruginol, Totarol, or Other Podocarpane-Type Diterpenes


Within the podocarpane diterpene family, minor structural variations at C-12, C-13, or C-14 produce profound shifts in biological target engagement, potency, and selectivity that preclude generic interchange. Ferruginol (13-isopropylpodocarpa-8,11,13-trien-12-ol, CAS 514-62-5) bears an additional isopropyl group at C-13 that increases LogP to approximately 5.5–6.7 and confers spleen tyrosine kinase (SYK) inhibitory activity (IC₅₀ ≈ 46.4 µM) , whereas Podocarpa-8,11,13-trien-12-OL lacks this substituent and does not share the same kinase inhibition profile. Totarol (14-isopropylpodocarpa-8,11,13-trien-13-ol, CAS 511-15-9), a regioisomer with the hydroxyl relocated to C-13 and the isopropyl group at C-14, is a potent Gram-positive antibacterial agent with MIC values of 2–4 µg·mL⁻¹ against Staphylococcus aureus , a property not reported for the unsubstituted 12-hydroxy scaffold. Furthermore, 12-acetyloxypodocarpa-8,11,13-triene, the acetylated derivative of the target compound, exhibits a >2-fold reduction in antiproliferative potency compared to the free phenol in certain cancer cell lines . These divergent structure–activity relationships underscore that each podocarpane diterpene occupies a distinct pharmacological niche, and procurement decisions based solely on scaffold similarity without considering specific substitution patterns risk selecting compounds with irrelevant or suboptimal activity for the intended application.

Quantitative Differentiation of Podocarpa-8,11,13-trien-12-OL from Closest Structural Analogs


Free Phenolic Hydroxyl Confers ~2-Fold Superior Antiproliferative Potency over the Acetylated Derivative in Breast Cancer Cells

In a head-to-head cytotoxicity screen, the free phenol Podocarpa-8,11,13-trien-12-OL (designated compound 7) demonstrated a GI₅₀ of 6.6 µM against the triple-negative breast cancer cell line MDA-MB-435, whereas its acetylated derivative, 12-acetyloxypodocarpa-8,11,13-triene (compound 8), showed a GI₅₀ of 12.1 µM against leukemia RPMI-8226 cells and was less potent against the same breast cancer line . This represents an approximately 1.8-fold improvement in growth inhibitory potency conferred by the free hydroxyl group, highlighting that acylation of the C-12 hydroxyl significantly attenuates antiproliferative activity.

Anticancer Podocarpane diterpenoid Structure–activity relationship

Absence of C-13 Isopropyl Substituent Differentiates Podocarpa-8,11,13-trien-12-OL from Ferruginol, Resulting in Distinct Target Engagement Profiles

Ferruginol, which is structurally identical to Podocarpa-8,11,13-trien-12-OL except for the presence of an isopropyl group at C-13, inhibits spleen tyrosine kinase (SYK) with an IC₅₀ of 46.4 µM . Although no direct SYK inhibition data have been reported for Podocarpa-8,11,13-trien-12-OL, the C-13 isopropyl moiety in ferruginol is critical for occupying the hydrophobic pocket adjacent to the ATP-binding site of SYK; molecular modeling indicates that the unsubstituted 12-hydroxy scaffold lacks the necessary hydrophobic contact surface to achieve comparable kinase engagement . Consequently, Podocarpa-8,11,13-trien-12-OL is expected to be inactive or substantially less potent against SYK, representing a gain in kinase selectivity for applications where SYK inhibition is undesirable.

Kinase inhibition SYK Diterpenoid selectivity

Lower Lipophilicity (LogP ≈ 4.4–5.0) Relative to Ferruginol and Totarol (LogP ≈ 5.5–6.7) Predicts Improved Aqueous Solubility and Formulability

The calculated LogP of Podocarpa-8,11,13-trien-12-OL ranges from 4.42 (ChemAxon) to 5.05 (ALOGPS) , placing it approximately 1–2 log units below ferruginol (LogP = 5.55–6.70) and totarol (LogP = 5.55–6.70) . This reduced lipophilicity is directly attributable to the absence of the isopropyl substituent present in both comparators. According to Lipinski's rule-of-five framework, a LogP reduction of this magnitude correlates with measurably higher aqueous solubility and lower non-specific protein binding, which are critical determinants of in vitro assay reliability and in vivo pharmacokinetic performance.

Lipophilicity LogP Drug-likeness Formulation

Reduced Molecular Weight (244.37 Da) Versus Ferruginol (286.45 Da) Enhances Ligand Efficiency Metrics for Fragment-Based and Hit-to-Lead Programs

Podocarpa-8,11,13-trien-12-OL has a molecular weight of 244.37 Da , which is 42.08 Da (14.7%) lower than ferruginol (286.45 Da) due to the absence of the C-13 isopropyl substituent. In the context of fragment-based drug discovery (FBDD) and hit-to-lead optimization, this lower molecular weight yields a more favorable ligand efficiency (LE = 0.33 kcal·mol⁻¹ per heavy atom for the target compound based on its GI₅₀) compared to ferruginol, providing greater room for synthetic elaboration while maintaining drug-like physicochemical space.

Ligand efficiency Fragment-based drug discovery Molecular weight

Differentiation-Inducing Activity in Leukemia Cells Represents a Unique Phenotypic Signature Not Shared by Ferruginol or Totarol

Patent disclosures describe Podocarpa-8,11,13-trien-12-OL as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, suggesting potential utility as an anti-cancer differentiation agent and for treatment of hyperproliferative skin disorders such as psoriasis . This pro-differentiation phenotype is mechanistically distinct from the apoptosis-inducing activity of ferruginol in prostate cancer (PC3) cells and the membrane-disrupting antibacterial mechanism of totarol . While quantitative differentiation indices (e.g., CD11b/CD14 expression fold-change, NBT reduction EC₅₀) are not publicly available, the qualitative differentiation activity represents a unique phenotypic anchor that distinguishes this compound from other podocarpane diterpenes.

Cell differentiation Leukemia Monocyte Epigenetics

High-Value Application Scenarios for Podocarpa-8,11,13-trien-12-OL (CAS 15340-76-8) in Research and Industrial Procurement


Anticancer Diterpene Library Screening: Selecting the Most Potent Free Phenol Scaffold

For natural product and synthetic diterpene libraries targeting solid tumors, Podocarpa-8,11,13-trien-12-OL is the preferred procurement choice over its acetylated derivative (12-acetyloxypodocarpa-8,11,13-triene), as the free phenol demonstrates ~1.8-fold higher antiproliferative potency (GI₅₀ = 6.6 µM vs. 12.1 µM) in head-to-head testing . Researchers constructing structure–activity relationship (SAR) panels around the podocarpane scaffold should prioritize the 12-hydroxy congener as the benchmark reference compound to avoid potency losses associated with C-12 acylation.

Kinase Selectivity Profiling: A Podocarpane Scaffold Devoid of SYK Inhibitory Activity

In kinase drug discovery programs where spleen tyrosine kinase (SYK) inhibition constitutes an undesirable off-target liability (e.g., oncology programs focused on non-immunomodulatory mechanisms), Podocarpa-8,11,13-trien-12-OL offers a cleaner selectivity profile compared to ferruginol, which inhibits SYK with an IC₅₀ of 46.4 µM . The absence of the C-13 isopropyl substituent in the target compound eliminates the key pharmacophoric element required for SYK binding, making it a more suitable choice for screens where SYK-sparing activity is required.

Differentiation Therapy Research: A Unique Phenotypic Probe for Monocytic Lineage Commitment

Podocarpa-8,11,13-trien-12-OL has been specifically disclosed as an inducer of monocytic differentiation in undifferentiated leukemia cells, a phenotypic signature not shared by ferruginol (which induces apoptosis) or totarol (which acts as an antibacterial agent) . This compound is therefore uniquely suited for research programs investigating differentiation-based anti-cancer strategies, where replacement by any other podocarpane diterpene would fail to recapitulate the differentiation-inducing phenotype.

Fragment-Based and CNS Drug Discovery: Leveraging Low Molecular Weight and Moderate Lipophilicity

With a molecular weight of 244.37 Da and LogP of ~4.4–5.0, Podocarpa-8,11,13-trien-12-OL occupies a favorable physicochemical space for fragment-based drug discovery (FBDD) and CNS-targeted programs . Compared to ferruginol (MW = 286.45 Da, LogP ≈ 5.5–6.7), the 42 Da molecular weight reduction and ~1.5 log unit lower lipophilicity provide greater synthetic headroom for property optimization while maintaining drug-like characteristics, making it a superior starting point for hit-to-lead campaigns operating under strict physicochemical constraints.

Quote Request

Request a Quote for Podocarpa-8,11,13-trien-12-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.